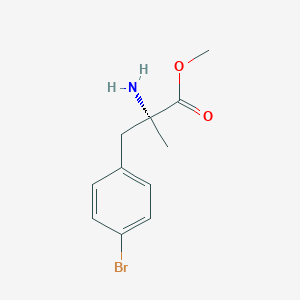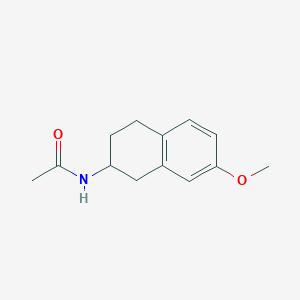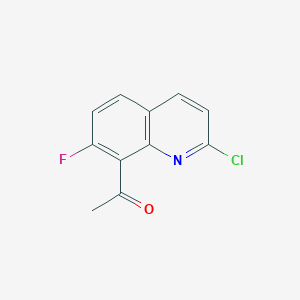![molecular formula C7H4BrN3O B8431708 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B8431708.png)
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position of the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Bromination: The aromatic ring of 2-aminonicotinonitrile is brominated using bromine or a brominating agent to introduce the bromine atom at the second position.
Condensation: The brominated intermediate undergoes condensation with formamide or a similar reagent to form the pyrimidine ring.
Cyclization: The resulting intermediate undergoes cyclization to form the pyridopyrimidine core.
Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through a hydroxylation reaction.
Microwave irradiation can be used in the last two steps to improve yields and reduce the formation of undesirable by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yields and purity.
化学反応の分析
Types of Reactions
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Various substituted pyridopyrimidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkyl derivatives.
科学的研究の応用
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosine kinase inhibitors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
4-Chloropyrido[2,3-d]pyrimidine: Chlorine atom instead of bromine.
Pyrido[2,3-d]pyrimidin-4-ol: Hydroxyl group at a different position.
Uniqueness
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
特性
分子式 |
C7H4BrN3O |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-bromo-5H-pyrido[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-3-5-4(11-7)1-2-6(12)10-5/h1-3H,(H,10,12) |
InChIキー |
LCXVYZJPRGTCIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=CN=C(N=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide](/img/structure/B8431646.png)


![B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid](/img/structure/B8431663.png)





![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)



